molecular formula C14H24N2O2S B7554201 2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one

2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one

Cat. No. B7554201
M. Wt: 284.42 g/mol
InChI Key: QTXFCQZLOVDQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one, also known as Dithizone, is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. Dithizone is a yellow to orange powder that is soluble in organic solvents like chloroform, benzene, and ethanol.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one is based on its ability to form stable complexes with heavy metals. It contains two thiazole rings, which act as sulfur donors, and a piperidine ring, which acts as a nitrogen donor. These rings coordinate with the metal ion, forming a stable complex that is insoluble in water.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including:
1. Antioxidant Activity: this compound has antioxidant properties, which protect cells from oxidative stress and damage.
2. Anti-inflammatory Activity: this compound has anti-inflammatory properties, which reduce inflammation and swelling in the body.
3. Neuroprotective Activity: this compound has been found to have neuroprotective effects, which protect neurons from damage and degeneration.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one in lab experiments include its selectivity for heavy metals, its ability to form stable complexes with these metals, and its easy detection and quantification. However, this compound has some limitations, including its toxicity to cells at high concentrations, its potential interference with other biological processes, and its limited solubility in water.

Future Directions

There are several future directions for research on 2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one, including:
1. Development of New Metal Chelators: this compound has inspired the development of new metal chelators with improved properties, such as higher selectivity, lower toxicity, and better solubility.
2. Investigation of Anti-Cancer Properties: Further research is needed to investigate the anti-cancer properties of this compound and its potential use in cancer therapy.
3. Study of Neuroprotective Effects: The neuroprotective effects of this compound need to be further studied to understand its potential use in the treatment of neurodegenerative diseases.
In conclusion, this compound is a unique chemical compound that has found widespread use in scientific research. Its ability to selectively chelate heavy metals, its easy detection and quantification, and its potential therapeutic properties make it an important tool for researchers in various fields. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one can be synthesized by reacting 2,4-thiazolidinedione with piperidine in the presence of acetic anhydride. The reaction proceeds via a nucleophilic addition-elimination mechanism and yields this compound as the final product.

Scientific Research Applications

2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one has been used in various scientific research applications, including:
1. Metal Chelation: this compound is a selective chelating agent for heavy metals like zinc, mercury, and lead. It forms a colored complex with these metals, which is useful for their detection and quantification.
2. Biological Staining: this compound has been used as a biological stain for the detection of pancreatic beta cells, which are responsible for insulin production in the body. It stains these cells red, making them easily visible under a microscope.
3. Cancer Research: this compound has shown promising results in cancer research, particularly in the treatment of prostate cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells.

properties

IUPAC Name

2,2-dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c1-14(2,3)13(18)15-6-4-5-11(9-15)12(17)16-7-8-19-10-16/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXFCQZLOVDQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)C(=O)N2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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